molecular formula C12H17N3O B1399236 N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide CAS No. 1316227-46-9

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B1399236
CAS No.: 1316227-46-9
M. Wt: 219.28 g/mol
InChI Key: WTCQQGAWCIBBBV-UHFFFAOYSA-N
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Description

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide is a heterocyclic compound that features a piperidine ring substituted with a pyridine moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxylic acid or its derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with methylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: It is employed in the design of molecular probes for studying biological pathways.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.

Mechanism of Action

The mechanism of action of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)piperidine-3-carboxamide: Lacks the methyl group on the nitrogen atom.

    N-methyl-3-(pyridin-3-yl)piperidine-3-carboxamide: The pyridine ring is substituted at the 3-position instead of the 2-position.

    N-methyl-3-(pyridin-2-yl)piperidine-4-carboxamide: The carboxamide group is at the 4-position of the piperidine ring.

Uniqueness

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the nitrogen atom and the position of the pyridine ring contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-methyl-3-pyridin-2-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-13-11(16)12(6-4-7-14-9-12)10-5-2-3-8-15-10/h2-3,5,8,14H,4,6-7,9H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCQQGAWCIBBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCNC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 2
N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 3
N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 4
N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 5
N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 6
N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide

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